molecular formula C9H8BrF2NO2 B8161721 4-Bromo-3-(2,2-difluoroethoxy)benzamide

4-Bromo-3-(2,2-difluoroethoxy)benzamide

Cat. No.: B8161721
M. Wt: 280.07 g/mol
InChI Key: CNEJUBSYCFLOAR-UHFFFAOYSA-N
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Description

4-Bromo-3-(2,2-difluoroethoxy)benzamide is a synthetic benzamide derivative characterized by a bromine atom at the 4-position of the benzene ring and a 2,2-difluoroethoxy group at the 3-position. The compound’s structure combines halogenation and fluorinated alkoxy substituents, which are common in medicinal chemistry for enhancing metabolic stability and modulating electronic properties . The bromine atom likely serves as a handle for further functionalization, while the difluoroethoxy group contributes to lipophilicity and steric effects.

Properties

IUPAC Name

4-bromo-3-(2,2-difluoroethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF2NO2/c10-6-2-1-5(9(13)14)3-7(6)15-4-8(11)12/h1-3,8H,4H2,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEJUBSYCFLOAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)OCC(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(2,2-difluoroethoxy)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromo-3-nitrobenzoic acid.

    Reduction: The nitro group is reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Esterification: The resulting amine is then reacted with 2,2-difluoroethanol in the presence of a dehydrating agent like thionyl chloride to form the difluoroethoxy derivative.

    Amidation: Finally, the ester is converted to the benzamide by reacting with ammonia or an amine under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-3-(2,2-difluoroethoxy)benzamide may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(2,2-difluoroethoxy)benzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The benzamide moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution Products: Depending on the nucleophile, products such as 4-amino-3-(2,2-difluoroethoxy)benzamide or 4-thio-3-(2,2-difluoroethoxy)benzamide.

    Oxidation Products: Compounds like 4-bromo-3-(2,2-difluoroethoxy)benzoic acid.

    Reduction Products: Derivatives such as 4-bromo-3-(2,2-difluoroethoxy)aniline.

Scientific Research Applications

4-Bromo-3-(2,2-difluoroethoxy)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly in targeting specific enzymes or receptors.

    Material Science: The compound’s unique structural properties make it a candidate for the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.

    Chemical Synthesis: As an intermediate in the synthesis of more complex molecules, it is valuable in the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which 4-Bromo-3-(2,2-difluoroethoxy)benzamide exerts its effects depends on its application:

    Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to the active site and preventing substrate access.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    Chemical Reactivity: Its reactivity in chemical synthesis is governed by the electronic effects of the bromine and difluoroethoxy groups, influencing its behavior in various reactions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects and Molecular Properties

The table below summarizes key structural analogs of 4-bromo-3-(2,2-difluoroethoxy)benzamide, highlighting substituent variations, molecular weights, and synthetic yields:

Compound Name Substituents Molecular Formula Molecular Weight Yield (%) Key Data/Applications
4-Bromo-3-(2,2-difluoroethoxy)benzamide 4-Br, 3-OCH₂CF₂H C₉H₈BrF₂NO₂ 288.07* N/A Hypothetical; inferred from analogs
4-Bromo-N-(2,6-difluorophenyl)-5-fluoro-...† 4-Br, 5-F, 2-OCH(CF₃)CH₃, N-(2,6-difluorophenyl) C₁₆H₁₀BrF₅NO₂ 423.1 ([M+H]⁺) 92 LC-MS: m/z = 424
3-Bromo-4-(2-methoxyethoxy)-N-...‡ 3-Br, 4-OCH₂CH₂OCH₃, thioxomethyl-aryl substituents C₁₈H₂₀BrN₂O₃S ~439.3 N/A Structural diversity in benzamides
2-Bromo-N-[3-(diethylamino)propyl]-4-fluorobenzamide 2-Br, 4-F, N-(3-diethylaminopropyl) C₁₄H₂₀BrFN₂O 331.22 N/A Enhanced solubility via amino group
3-Amino-4-(2,2-difluoroethoxy)benzamide 3-NH₂, 4-OCH₂CF₂H C₉H₁₀F₂N₂O₂ 232.19 N/A CAS 1551503-09-3; synthetic precursor

*Hypothetical molecular weight calculated based on formula.
†From , used as an intermediate in pharmaceutical synthesis.
‡From , modified with sulfur-containing groups.

Key Observations:
  • Halogenation : Bromine at the 4-position (target compound) vs. 2- or 3-position (analogs) influences electronic effects and steric hindrance. Bromine’s electron-withdrawing nature enhances reactivity for cross-coupling reactions .
  • Fluorinated Alkoxy Groups: The 2,2-difluoroethoxy group (target) offers greater electronegativity and metabolic stability compared to methoxyethoxy () or non-fluorinated alkoxy groups.

Physicochemical and Analytical Data

  • LC-MS Profiles : The compound from showed m/z = 424 [M+H]⁺ with a retention time (Rt) of 1.36 min, indicating moderate polarity .
  • Molecular Weights : Fluorine and bromine substituents significantly increase molecular weight (e.g., 424 for vs. 288 for the target compound), impacting pharmacokinetic properties.

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